Tazobactam Diphenylmethyl Ester
Overview
Description
Tazobactam Diphenylmethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Tazobactam, a well-known beta-lactamase inhibitor. Tazobactam is used in combination with beta-lactam antibiotics to enhance their effectiveness against beta-lactamase-producing bacteria. This compound is crucial in the pharmaceutical industry for the production of antibiotics that combat resistant bacterial strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactam Diphenylmethyl Ester involves several steps. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs a green production process that emphasizes safety, low production cost, short production period, and minimal environmental pollution. This process involves continuous reactions, including bromination, nucleophilic substitution, and oxidation, to efficiently produce the compound .
Chemical Reactions Analysis
Types of Reactions
Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Tazobactam.
Substitution: Nucleophilic substitution reactions are common, particularly with triazole silver.
Ring-Closing: Bromination-induced ring-closing reactions are part of its synthesis.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents.
Nucleophilic Substitution: Triazole silver.
Oxidation: Various oxidizing agents, depending on the specific reaction conditions.
Major Products
The primary product formed from these reactions is Tazobactam, which is used in combination with beta-lactam antibiotics to inhibit beta-lactamase enzymes .
Scientific Research Applications
Tazobactam Diphenylmethyl Ester is primarily used in the pharmaceutical industry for the synthesis of Tazobactam. This compound is crucial in the development of antibiotics that are effective against beta-lactamase-producing bacteria. It is also used in research to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics with enhanced efficacy .
Mechanism of Action
Tazobactam Diphenylmethyl Ester itself does not have a direct mechanism of action, as it is an intermediate compound. the Tazobactam produced from it works by irreversibly inhibiting beta-lactamase enzymes. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Clavulanic Acid: A beta-lactamase inhibitor that is often combined with amoxicillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.
Uniqueness
Tazobactam Diphenylmethyl Ester is unique due to its specific role as an intermediate in the synthesis of Tazobactam. The resulting Tazobactam is known for its broad-spectrum activity and effectiveness in combination with various beta-lactam antibiotics, making it a valuable compound in combating antibiotic resistance .
Properties
IUPAC Name |
benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-NWSQWKLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100413 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89789-07-1 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89789-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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